1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol is a piperazine-derived compound characterized by a benzhydryl (diphenylmethyl) group at the piperazine nitrogen and an isopropoxypropanol side chain.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-19(2)27-18-22(26)17-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23,26H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOIRWBWWGRHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzhydrylpiperazine: The initial step involves the reaction of benzhydryl chloride with piperazine to form benzhydrylpiperazine.
Alkylation: The benzhydrylpiperazine is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-propanol, to introduce the isopropoxypropanol group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The target compound shares a benzhydrylpiperazine core with multiple analogs but differs in its substituent groups. Key comparisons include:
Key Observations:
- Substituent Effects on Polarity: The hydroxyl and ether groups in the target compound enhance polarity compared to sulfonamide analogs (), which may improve aqueous solubility.
- Steric Considerations: The benzhydryl group in all compounds contributes to steric hindrance, which may influence binding interactions in biological systems. The cyclohexenol derivative () exhibits rigid geometry, contrasting with the flexible propanol chain of the target compound .
- Thermal Stability: Sulfonamide analogs () show higher melting points (132–230°C), likely due to strong intermolecular hydrogen bonding and crystallinity from planar sulfonamide groups. The target compound’s isopropoxypropanol chain may reduce crystallinity, though experimental data are lacking .
Structural Insights from Crystallography
By contrast, the target compound’s hydroxyl group may facilitate hydrogen-bonded networks, though crystallographic data are unavailable .
Research Implications and Gaps
- The isopropoxypropanol group could modulate blood-brain barrier permeability compared to sulfonamides .
- Knowledge Gaps: Missing data on the target compound’s melting point, solubility, and biological activity limit direct comparisons. Further studies should prioritize these metrics.
Biological Activity
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol, also known by its CAS number 612048-47-2, is a compound belonging to the class of piperazine derivatives. It features a benzhydryl group linked to a piperazine ring, which is further connected to an isopropoxypropanol moiety. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves several steps:
- Formation of Benzhydrylpiperazine : The reaction of benzhydryl chloride with piperazine.
- Alkylation : Alkylation with 3-chloro-2-propanol to introduce the isopropoxypropanol group.
- Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.
The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can affect its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Antiviral Properties
Preliminary research suggests that it may inhibit viral replication, although the specific viral targets and mechanisms remain to be fully elucidated.
Anticancer Potential
The compound has been investigated for its anticancer effects, particularly in vitro studies demonstrating cytotoxicity against cancer cell lines. The benzhydryl moiety is believed to play a crucial role in modulating cellular pathways associated with cancer progression.
The exact mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes. The benzhydrylpiperazine component is known to interact with various molecular targets, potentially leading to alterations in cellular signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Benzhydrylpiperazin-1-yl)-2-propanol | Lacks isopropoxy group | Varies; less potent |
| 1-(4-Benzhydrylpiperazin-1-yl)-3-methoxypropan-2-ol | Contains methoxy group | Different reactivity |
| 1-(4-Benzhydrylpiperazin-1-yl)-3-ethoxypropan-2-ol | Ethoxy group present | Altered solubility |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Anticancer Research : In vitro assays indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Further research is needed to explore its efficacy in vivo.
- Mechanistic Insights : Research exploring the interaction of this compound with human carbonic anhydrase (hCA) isoforms revealed selective inhibition patterns, suggesting potential therapeutic applications in diseases where hCA plays a role.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol?
Methodological Answer:
Structural confirmation requires a combination of 1H/13C NMR to resolve proton and carbon environments (e.g., benzhydryl aromatic protons, piperazine methylene groups) and mass spectrometry (MS) to verify molecular weight. Thin-layer chromatography (TLC) with silica gel (hexane/EtOAc gradients) is recommended for purity assessment during synthesis . For complex stereochemistry, 2D NMR techniques (COSY, HSQC, HMBC) are critical to confirm connectivity and rule out isomeric byproducts .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Reagent stoichiometry control : Excess benzhydrylpiperazine (1.5–2.0 eq.) to drive coupling reactions, as demonstrated in analogous syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DCM/acetone mixtures) enhance reaction homogeneity, while ethanol/ethyl acetate recrystallization improves crystalline purity .
- Catalytic additives : Triethylamine (TEA) or NaBH(AcO)₃ for reductive amination steps, ensuring efficient intermediate formation .
- Chromatography : Silica gel column chromatography (hexane → EtOAc gradient) isolates the target compound from unreacted intermediates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Gloves must be removed using proper techniques to avoid contamination .
- Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks.
- Decontamination : Immediate ethanol washing for spills on skin; consult safety data sheets (SDS) for solvent compatibility .
Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Cross-validation : Compare NMR/MS data with structurally analogous compounds (e.g., benzhydrylpiperazine derivatives) to identify expected shifts/peaks .
- Dynamic NMR experiments : Resolve conformational flexibility in piperazine rings by analyzing temperature-dependent splitting patterns .
- Crystallographic validation : If available, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation, though crystallization may require trial of mixed solvents (ethyl acetate/hexane) .
Advanced: What strategies are effective for analyzing stereochemical configurations in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol eluents to separate enantiomers.
- Optical rotation measurements : Compare specific rotations ([α]D) with literature values for stereoisomeric benchmarks .
- NOESY NMR : Detect spatial proximity between isopropoxy protons and benzhydryl groups to infer spatial arrangements .
Basic: What chromatographic techniques are suitable for purifying this compound?
Methodological Answer:
- Flash chromatography : Silica gel (60–200 µm) with gradient elution (hexane → EtOAc → MeOH) removes polar impurities .
- Preparative TLC : For small-scale purification, use silica-coated plates with 5% MeOH/DCM for high-resolution separation .
Advanced: How can crystallization conditions be systematically optimized for X-ray diffraction-quality crystals?
Methodological Answer:
- Solvent screening : Test mixed-solvent systems (ethanol/ethyl acetate, hexane/acetone) to identify conditions favoring slow nucleation .
- Temperature gradients : Gradual cooling (e.g., 40°C → room temperature) promotes ordered crystal lattice formation.
- Seeding : Introduce microcrystals from prior batches to induce controlled growth .
Advanced: What are best practices for ensuring reproducibility in multi-step syntheses involving benzhydrylpiperazine intermediates?
Methodological Answer:
- Intermediate characterization : Validate each step via TLC and NMR before proceeding. For example, confirm piperazine coupling via disappearance of starting material peaks .
- Stoichiometric logs : Document exact equivalents of reagents (e.g., NaBH(AcO)₃ in reductive amination) to minimize batch-to-batch variability .
- Stability testing : Store intermediates under inert atmospheres (N₂/Ar) to prevent oxidation of benzhydryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
